- Method for producing tetrahydrofuran, gamma-butyrolactone, or 1,4-butanediol using polyhydroxyalkanoate, World Intellectual Property Organization, , ,
Cas no 96-48-0 (Dihydrofuran-2(3H)-one)
1,4-Butyrolactone,also called γ-Butyrolactone,4-Hydroxybutyrate lactone.It is a colorless oily liquid,Miscible with water,Soluble in methanol\ethanol\acetone\Ether and benzene.Volatile with water vapor,In hot alkaline solutiondecomposition.Has a unique aromatic smell,It can be used as edible flavor,FEMANo.:3291.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,γ-Butyrolactone in3In the list of carcinogens.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,γ-Butyrolactone in3In the list of carcinogens.
Dihydrofuran-2(3H)-one structure
Dihydrofuran-2(3H)-one
96-48-0
C4H6O2
86.0892415046692
MFCD00005386
34860
Dihydrofuran-2(3H)-one Properties
Names and Identifiers
-
- Dihydrofuran-2(3H)-one
- 4-Hydroxybutyric acid gamma-lactone
- BLO
- endo-cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- 4,5-Dihydro-2(3H)-furanone~4-Hydroxybutyric acid lactone
- n-Butyronitrile
- γ-butyrolactone
- Gamma ButyroLactone
- 1,4-Butyrolactone
- 4-Hydroxybutanoic acid lactone (GBL)
- gamma-Butyrolactone
- 2,4-Dichloroaniline
- 4-Butyrolactone
- GBL
- β-Butyrolactone
- γ-Butyrolactone solution
- 1,2-Butanolide
- 1,4-Butanolide
- 2-oxo-tetrahydrofurane
- 4-Hydroxybutanoic acid lactone
- 4-Hydroxybutyric acid-γ-lactone
- butyrolactone
- dihydro-furan-2-one
- tetrahydrofuran-2-one
- γ-Hydroxybutyric acid lactone
- Gamma-butyrolactone(GBL)
- Dihydro-2(3H)-furanone (ACI)
- 1-Oxacyclopentan-2-one
- 2,3,4,5-Tetrahydro-2-furanone
- 2-Oxolanone
- 2-Oxotetrahydrofuran
- 4,5-Dihydro-2(3H)-furanone
- 4-Butanolide
- 4-Deoxytetronic acid
- 4-Hydroxybutyric acid lactone
- B 0767
- Butanoic acid, 4-hydroxy-, γ-lactone
- Butyric acid lactone
- LBG 11785
- NIH 10540
- NSC 4592
- Paint Clean G
- Tetrahydro-2-furanone
- γ-BL
- γ-Butalactone
- γ-Butyryllactone
- +Expand
-
- MFCD00005386
- YEJRWHAVMIAJKC-UHFFFAOYSA-N
- 1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2
- O=C1CCCO1
Computed Properties
- 86.03680
- 0
- 2
- 0
- 86.037
- 6
- 67.9
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 2
- 0
- 26.3A^2
Experimental Properties
- 0.32340
- 26.30000
- 1596
- 1.4355-1.4375
- MISCIBLE
- 204-205 ºC
- -45 ºC
- 1.5 mm Hg ( 20 °C)
- 98 ºC
- 3291
- Colorless to yellow oily liquid with a creamy aroma
- Stable. Hygroscopic. Incompatible with strong oxidizing agents, strong acids, strong bases, strong reducing agents.
- It is miscible with water, and also soluble in organic solvents such as methanol \ ethanol \ ether and benzene
- Sensitive to light
- 1.12
Dihydrofuran-2(3H)-one Security Information
- GHS05 GHS07
- LU3500000
- 1
- S26; S36; S39
- R22; R36
- Xn
- H302,H318,H336
- P261,P280,P305+P351+P338
- warning
- 2-8°C
- R22;R36
- Danger
- Yes
- LD50 orally in rats: 17.2 ml/kg (Smyth)
- 16%
Dihydrofuran-2(3H)-one Customs Data
- 29322980
-
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dihydrofuran-2(3H)-one Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper (titania-supported) Solvents: 1,4-Dioxane ; 6 h, 50 bar, rt → 280 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Copper(4+), [μ-[3,3′-(sulfonyldi-4,1-phenylene)bis[10,12-dimethyl-1,3,5,9,13-pen… ; 30 min
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 8 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 8 h, reflux
Reference
- Binuclear copper(II) complexes of new bis(macrocyclic) 16-membered pentaaza subunits are linked together by bridging nitrogen of amine: Synthesis, characterization and catalytic activityJournal of Molecular Catalysis A: Chemical, 2005, 235(1-2), 114-121,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Copper(2+), [3,10-bis(phenylmethyl)-1,3,5,8,10,12-hexaazacyclotetradecane-κN1,κN… Solvents: Tetrahydrofuran ; 30 min
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 8 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 8 h, reflux
Reference
- Catalytic oxidation of tetrahydrofuran in the presence of 14-membered hexaaza macrocyclic copper(II) complexes with hydrogenperoxideJournal of Chemical Research, 2003, (9), 538-539,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Lanthanum sesquioxide , Nickel monoxide , Tin oxide (SnO2) ; 2 h, 400 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, 3.5 MPa, 170 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, 3.5 MPa, 170 °C
Reference
- Catalyst for preparing γ-butyrolactone by maleic anhydride liquid phase hydrogenation, its preparation method and application, and method for preparing γ-butyrolactone, China, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: 1,4-Dioxane ; 8 h, 5 MPa, 140 °C
Reference
- Selective hydrodeoxygenation of 5-hydroxy-2(5H)-furanone to γ-butyrolactone over Pt/mesoporous solid acid bifunctional catalystRSC Advances, 2017, 7(34), 21145-21152,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium bromate , Hydrogen bromide Solvents: Dichloromethane , Water ; rt; overnight, rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
Reference
- Substituent and catalyst effects on GAC lactonization of γ-hydroxy estersCatalysis Science & Technology, 2017, 7(7), 1497-1507,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: (Trifluoromethyl)benzene ; 24 h, 1 atm, 50 °C
Reference
- Non-plasmonic metal nanoparticles as visible light photocatalysts for the selective oxidation of aliphatic alcohols with molecular oxygen at near ambient conditionsChemical Communications (Cambridge, 2016, 52(77), 11567-11570,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-52)-Carbonylchloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… Solvents: Toluene ; 3 h, reflux
Reference
- Method for producing compound with carbonyl group from alcohols by using ruthenium carbonyl complex having tridentate ligand as dehydrogenation oxidation catalyst, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ceria , Alumina , Copper ; 1 h, 0.1 MPa, 230 °C
Reference
- Gas-phase hydrogenation of maleic anhydride to γ-butyrolactone at atmospheric pressure over Cu-CeO2-Al2O3 catalystJournal of Molecular Catalysis A: Chemical, 2011, 337(1-2), 77-81,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 3-(Hydroxydimethoxysilyl)-1-propanesulfonic acid (silica supported) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Water ; 1.5 h, 50 °C
Reference
- Supported Sulfonic Acid as Green and Efficient Catalyst for Baeyer-Villiger Oxidation with 30% Aqueous Hydrogen PeroxideAdvanced Synthesis & Catalysis, 2010, 352(10), 1625-1629,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium carbonate , Cupric nitrate , Barium nitrate , Aluminum nitrate , Titanium sulfate (Ti(SO4)2) Catalysts: Barium oxide , Copper oxide (CuO) , Alumina , Titania Solvents: Cyclohexane , 1-Hexanol , Water ; 12 h, pH 8 - 9, 40 °C; 12 h, 120 °C; 7 h, 550 °C
1.2 Reagents: Hydrogen ; 300 °C
1.3 Reagents: Hydrogen ; 180 - 270 °C
1.2 Reagents: Hydrogen ; 300 °C
1.3 Reagents: Hydrogen ; 180 - 270 °C
Reference
- Preparation of catalyst for preparing γ-butyrolactone by gas phase hydrogenation of maleic anhydride at normal atmosphere, China, , ,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Scandium triflate Solvents: tert-Butanol , Water ; 30 min, rt
Reference
- Discovery of novel homogeneous rare earth catalysts by IR-thermography: epoxide opening with alcohols and Baeyer-Villiger oxidations with hydrogen peroxideApplied Catalysis, 2003, 254(1), 27-34,
Synthetic Circuit 21
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Dihydrofuran-2(3H)-one Raw materials
- 2,5-dihydrofuran-2,5-dione
- butanedioic acid
- 1,4-Butanediol
- Cyclobutanone
- 5-hydroxy-2,5-dihydrofuran-2-one
- cis-2-Butene-1,4-diol
- Dimethyl Maleate
- Sulfate Lignin
Dihydrofuran-2(3H)-one Preparation Products
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Cyclopentanone (120-92-3)
- 4-Ethylphenol (123-07-9)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-methoxy-3-methylphenol (18102-31-3)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-Ethylguaiacol (2785-89-9)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 1,2-Dihydroxyindane (4370-02-9)
- Coumaran (496-16-2)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2,3-Xylohydroquinone (608-43-5)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- 2-Cyclopentenone (930-30-3)
- 2-Methoxy-4-methylphenol (93-51-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
Dihydrofuran-2(3H)-one Related Literature
-
Aziz Asghar,Adrian Charlton,Steven Coombes,Gordon J. Dear,Richard. J. Lewis,Andrew D. Roberts Catal. Sci. Technol., 2014,4, 3544-3554
-
Oksana Linnik,Horst Kisch Photochem. Photobiol. Sci., 2006,5, 938-942
-
Martin W. A. Spurr,Eileen H. Yu,Keith Scott,Ian M. Head Environ. Sci.: Water Res. Technol., 2018,4, 2029-2040
-
Xinchang Pang,Yanjie He,Beibei Jiang,James Iocozzia,Lei Zhao,Hanzheng Guo,Jin Liu,Mufit Akinc,Nicola Bowler,Xiaoli Tan,Zhiqun Lin Nanoscale, 2013,5, 8695-8702
-
Hailin Ma,Yuanying Li,Shaoguang Wu,Yanmei Li,Yuling Zhao,Hongyan Yang,Wenming Su,Tianzhi Yu New J. Chem., 2021,45, 19381-19390
-
Kai Li,Dong-Hui Xu,Xin Wang,Xiang-Yang Liu Phys. Chem. Chem. Phys., 2021,23, 2097-2104